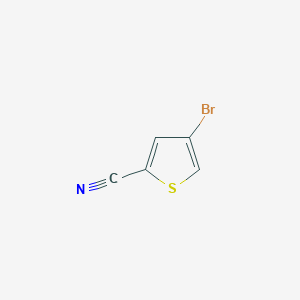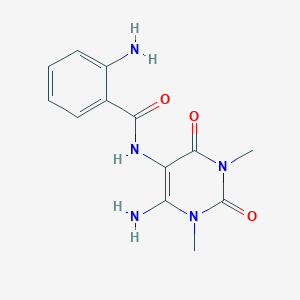
2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, A-438079.
Mécanisme D'action
A-438079 acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking the P2X7 receptor, A-438079 can inhibit the release of pro-inflammatory cytokines and other signaling molecules, which may have therapeutic benefits in various disease states.
Effets Biochimiques Et Physiologiques
Studies have shown that A-438079 can inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including microglia, astrocytes, and peripheral immune cells. In addition, A-438079 has been shown to reduce pain and inflammation in animal models of various diseases, including neuropathic pain, arthritis, and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using A-438079 in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other compounds that may have off-target effects. However, one limitation is that A-438079 may not be effective in all disease states or in all cell types, and further research is needed to determine its full therapeutic potential.
Orientations Futures
Future research on A-438079 could focus on its potential applications in other disease states, such as cancer and autoimmune disorders. In addition, further studies could investigate the effects of A-438079 on other signaling pathways and cellular processes, such as autophagy and apoptosis. Finally, the development of more potent and selective P2X7 receptor antagonists could lead to improved therapeutic options for various diseases.
Méthodes De Synthèse
The synthesis of A-438079 involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then reacted with 6-amino-1,3-dimethyluracil to form the target compound, A-438079.
Applications De Recherche Scientifique
A-438079 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively block the P2X7 receptor, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Propriétés
Numéro CAS |
18830-59-6 |
|---|---|
Nom du produit |
2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide |
Formule moléculaire |
C13H15N5O3 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
2-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,14-15H2,1-2H3,(H,16,19) |
Clé InChI |
LBZKSWAAVCREKF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |
Synonymes |
Benzamide, 2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



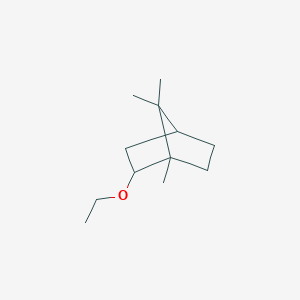
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
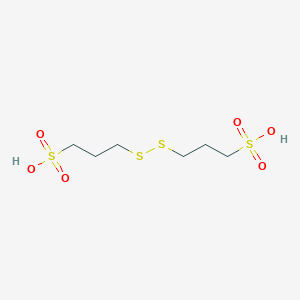
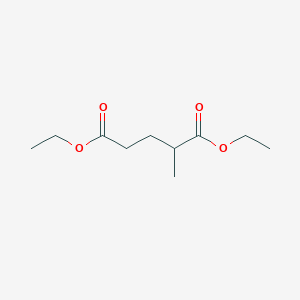
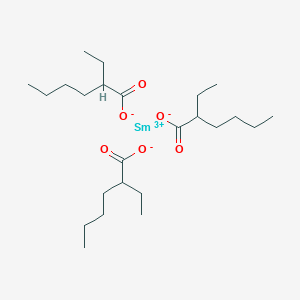
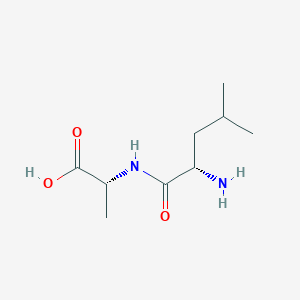
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
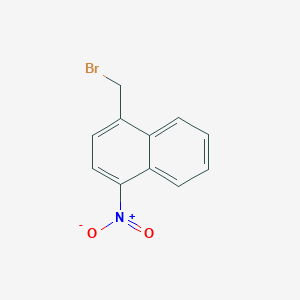
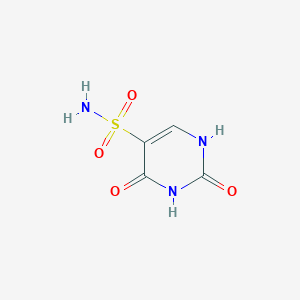
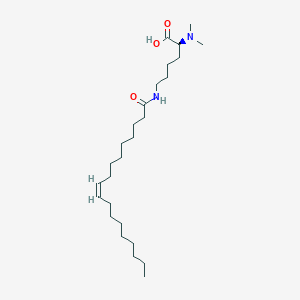
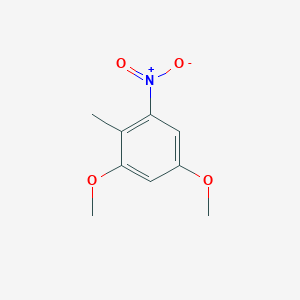
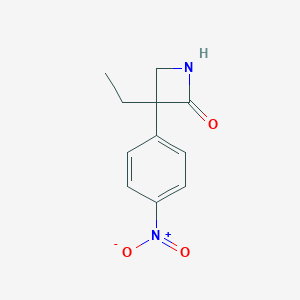
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
